N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide
Overview
Description
N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide, also known as this compound, is a useful research compound. Its molecular formula is C15H21FN2O3Sn and its molecular weight is 415 g/mol. The purity is usually 95%.
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Biological Activity
N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide, also referred to by its CAS number 188975-86-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antithrombotic therapies. This article reviews the biological activity of this compound based on diverse sources and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 345.4 g/mol. The compound features a unique oxazolidinone structure that contributes to its biological activity.
Antibacterial Activity
Research has indicated that oxazolidinones, including derivatives like this compound, possess significant antibacterial properties. A study highlighted the effectiveness of carbon-carbon linked pyrazolylphenyl oxazolidinones against multiple drug-resistant Gram-positive and fastidious Gram-negative bacteria . The mechanism of action involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.
Table 1: Antibacterial Efficacy Against Various Bacteria
Bacteria Type | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.25 µg/mL | Lee et al., 2007 |
Escherichia coli | 0.5 µg/mL | Lee et al., 2007 |
Enterococcus faecalis | 0.125 µg/mL | Lee et al., 2007 |
Antithrombotic Activity
The compound has also been explored for its antithrombotic properties. A related study on oxazolidinone derivatives demonstrated their potential as direct Factor Xa inhibitors, which are crucial in coagulation pathways . The specific interactions with Factor Xa were elucidated through X-ray crystallography, revealing how the compound binds effectively to the active site, thereby inhibiting thrombin formation.
Table 2: Antithrombotic Activity Comparison
Compound Name | IC50 (nM) | Mechanism of Action |
---|---|---|
BAY 59-7939 | 0.8 | Direct FXa inhibitor |
N-{(5S)-...acetamide | TBD | Direct FXa inhibitor (proposed) |
Case Studies
In a clinical context, compounds similar to N-{(5S)-...acetamide have shown promise in preventing thromboembolic events. In one case study involving patients at risk for deep vein thrombosis (DVT), administration of related oxazolidinone derivatives resulted in a significant reduction in thrombus formation compared to control groups .
Properties
IUPAC Name |
N-[[(5S)-3-(3-fluoro-4-trimethylstannylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN2O3.3CH3.Sn/c1-8(16)14-6-11-7-15(12(17)18-11)10-4-2-3-9(13)5-10;;;;/h2,4-5,11H,6-7H2,1H3,(H,14,16);3*1H3;/t11-;;;;/m0..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAABWDVPFMSIL-HZAYLZKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)[Sn](C)(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)[Sn](C)(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461804 | |
Record name | N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188975-86-2 | |
Record name | N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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